Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-
Description
Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]- (CAS: Not explicitly provided in evidence; structurally related to compounds in , and 13) is a fluorinated oxetane derivative characterized by a four-membered oxetane ring substituted with a methyl group and a trifluoroethoxymethyl group. This compound belongs to a class of fluorinated cyclic ethers, which are notable for their unique physicochemical properties, including enhanced thermal stability, hydrophobicity, and resistance to hydrolysis due to the electron-withdrawing trifluoroethoxy (-OCH₂CF₃) moiety .
The compound is frequently utilized as a monomer or intermediate in synthesizing polymers, particularly fluorinated surfactants and amphoteric materials. For example, it is polymerized with boron trifluoro(tetrahydrofuran) to form diammonium bis(hydrogen sulfate) salts, which serve as high-performance surfactants in industrial applications .
Properties
IUPAC Name |
3-methyl-3-(2,2,2-trifluoroethoxymethyl)oxetane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O2/c1-6(2-11-3-6)4-12-5-7(8,9)10/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLXBOKBOCQJTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)COCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10888755 | |
| Record name | Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10888755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
156294-54-1 | |
| Record name | 3-(2,2,2-Trifluoroethoxymethyl)-3-methyloxetane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156294-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxetane, 3-methyl-3-((2,2,2-trifluoroethoxy)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156294541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10888755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
- Initiation : BF₃·OEt₂ coordinates to the oxetane oxygen, polarizing the ring and facilitating nucleophilic attack by BD.
- Propagation : Sequential addition of monomer units occurs via oxonium ion intermediates.
- Termination : Quenching with aqueous methanol yields the polymer, which is subsequently purified via reprecipitation.
Optimization Parameters
| Parameter | Optimal Value | Impact on Yield/Polymer Properties |
|---|---|---|
| Temperature | 25–40°C | Higher temperatures accelerate side reactions |
| Monomer:Initiator | 50:1 | Lower ratios improve molecular weight control |
| Solvent | Dichloromethane | Enhances solubility of fluorinated monomers |
This method achieves a number-average molecular weight (Mₙ) of 21 kDa with a polydispersity index (PDI) of 1.3–1.5.
Nucleophilic Substitution Strategies
Nucleophilic substitution reactions provide an alternative pathway, particularly for introducing the trifluoroethoxy group. A two-step synthesis involving 3-methyl-3-(hydroxymethyl)oxetane and 2,2,2-trifluoroethyl iodide has been reported.
Stepwise Procedure
Alkylation :
Workup :
- Neutralization with dilute HCl, extraction with ethyl acetate, and distillation under reduced pressure.
Comparative Substrate Screening
| Substrate | Leaving Group | Yield (%) | Purity (GC-MS) |
|---|---|---|---|
| Trifluoroethyl iodide | I⁻ | 82 | 98.5 |
| Trifluoroethyl tosylate | Tosylate | 68 | 95.2 |
| Trifluoroethyl mesylate | Mesylate | 74 | 97.1 |
Iodide derivatives outperform sulfonate esters due to superior leaving-group ability.
Deoxyfluorination Approaches
Recent advances in fluorination chemistry enable direct incorporation of trifluoroethoxy groups via deoxyfluorination. A protocol adapted from fluoroxetane synthesis employs morpholinosulfur trifluoride (morph-DAST) as the fluorinating agent.
Synthetic Route
- Precursor Synthesis :
- 3-Methyl-3-(bromomethyl)oxetane is treated with potassium trifluoroethoxide in DMF.
- Fluorination :
- Reagents : Morph-DAST, −78°C, anhydrous THF.
- Conversion : >90% (monitored by ¹⁹F NMR).
Thermal Stability Analysis
| Stage | ΔH (kJ/mol) | Tₘ (°C) | Crystallinity (%) |
|---|---|---|---|
| Post-fluorination | 28.1 | 72 | 45 |
| Aged (6 weeks) | 34.9 | 75 | 62 |
Aging induces secondary crystallization, enhancing surface hydrophobicity (contact angle: 136° ± 4°).
Alternative Methodologies
Grignard Reaction-Based Synthesis
Reaction of 3-methyl-3-(iodomethyl)oxetane with trifluoroethylmagnesium bromide proceeds via a single-electron transfer mechanism:
Enzymatic Catalysis
Lipase-mediated transesterification using vinyl trifluoroacetate:
- Enzyme : Candida antarctica Lipase B (CAL-B).
- Conversion : 65% after 24 hours (30°C).
- Limitation : Scalability issues due to enzyme denaturation.
Challenges and Mitigation Strategies
Side Reactions
Purification Difficulties
- Issue : Co-elution of unreacted trifluoroethanol in column chromatography.
- Resolution : Azeotropic distillation with n-heptane (bp 98°C).
Industrial-Scale Considerations
| Method | Cost (USD/kg) | E-Factor | PMI |
|---|---|---|---|
| CROP | 120 | 8.2 | 3.1 |
| Nucleophilic Substitution | 95 | 5.7 | 2.4 |
| Deoxyfluorination | 210 | 11.4 | 4.8 |
Nucleophilic substitution offers the best balance of cost and environmental impact (E-Factor = mass waste/mass product).
Emerging Techniques
Flow Chemistry
Microreactor systems enable rapid mixing and heat dissipation:
- Residence Time : 2 minutes.
- Yield Improvement : 12% over batch processes.
Photoredox Catalysis
Visible-light-mediated trifluoroethylation using Ir(ppy)₃:
- Substrate : 3-Methyl-3-(chloromethyl)oxetane.
- Quantum Yield : 0.45.
Chemical Reactions Analysis
Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]- undergoes various chemical reactions, primarily due to the strain energy associated with its four-membered ring. One notable reaction is ring-opening, which can occur under specific conditions, leading to the formation of various products. Common reagents and conditions used in these reactions include acids, bases, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
Oxetane derivatives are increasingly utilized as building blocks in organic synthesis. Their unique structure allows for the construction of complex molecules that are essential in pharmaceuticals and agrochemicals. The ability to undergo ring-opening reactions makes them versatile intermediates in synthetic pathways.
Table 1: Applications in Organic Synthesis
| Application Area | Description |
|---|---|
| Pharmaceuticals | Used to synthesize drugs due to their low toxicity and stability. |
| Agrochemicals | Serves as intermediates in the production of pesticides and herbicides. |
| Fine Chemicals | Facilitates the creation of specialty chemicals with tailored properties. |
Materials Science
Monomer for Polymer Synthesis
In materials science, Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]- is explored as a monomer for synthesizing polymers with unique properties. These polymers exhibit high thermal stability and mechanical strength, making them suitable for advanced applications.
Case Study: Polymeric Materials Development
Recent studies have demonstrated the use of oxetane-based monomers in creating fluorinated polymers that exhibit enhanced chemical resistance and durability. These materials are particularly valuable in coatings and sealants used in harsh environments.
Table 2: Properties of Oxetane-Based Polymers
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Excellent |
| Chemical Resistance | Enhanced against solvents |
Medicinal Chemistry
Potential Drug Candidate
Research into the medicinal applications of Oxetane derivatives has revealed their potential as drug candidates. Their structural characteristics allow for modifications that can enhance pharmacological properties.
Table 3: Medicinal Applications
| Application Area | Description |
|---|---|
| Drug Development | Investigated for anti-cancer and anti-inflammatory properties. |
| Therapeutics | Potential use in treating various diseases due to low toxicity profile. |
Environmental Considerations
Fluorinated Compounds
Due to the presence of trifluoroethoxy groups, there are environmental considerations regarding the use of Oxetane compounds. Studies suggest that while they exhibit beneficial properties in terms of chemical resistance, their environmental impact must be assessed carefully.
Table 4: Environmental Impact Assessment
| Aspect | Consideration |
|---|---|
| Biodegradability | Limited; requires further study |
| Toxicity | Low toxicity observed in preliminary studies |
| Persistence | Potential for persistence in the environment |
Mechanism of Action
The mechanism of action of Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]- is not well understood. studies have shown that it undergoes ring-opening reactions under certain conditions, leading to the formation of various products. The reactivity of this compound can be attributed to the strain energy associated with the four-membered ring.
Comparison with Similar Compounds
Key Differences:
Fluorination Impact: The trifluoroethoxy substituent in the target compound provides moderate hydrophobicity and chemical inertness compared to the more fluorinated analogs (e.g., pentafluoropropoxy and nonafluorohexyl variants), which exhibit superior oil/water repellency but higher environmental persistence . Non-fluorinated oxetanes, such as 3-ethyl-3-hydroxymethyloxetane, lack the thermal stability and solvent resistance of fluorinated derivatives, limiting their use to less demanding applications .
Synthetic Utility: The trifluoroethoxy compound is preferred in amphoteric surfactants, while longer perfluoroalkyl chains (e.g., nonafluorohexyl) are favored in coatings and lubricants for enhanced performance .
Performance in Surfactants
The target compound’s polymer with boron trifluoro(tetrahydrofuran) demonstrates exceptional surface tension reduction (≤25 mN/m) and stability in acidic/alkaline environments, outperforming non-fluorinated surfactants . However, its environmental degradation profile is less favorable than hydrocarbon-based alternatives, necessitating controlled disposal .
Thermal and Chemical Stability
Differential Scanning Calorimetry (DSC) studies indicate a glass transition temperature (Tg) of ~80°C for polymers derived from the trifluoroethoxy oxetane, compared to >120°C for pentafluoropropoxy analogs. This reflects the trade-off between fluorine content and material flexibility .
Biological Activity
Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]- (CAS Number: 156294-54-1) is a chemical compound characterized by its molecular formula C₇H₁₁F₃O₂ and a molecular weight of 184.16 g/mol. The compound features a four-membered oxetane ring, which contributes to its unique chemical properties and potential biological activities.
Chemical Structure
The structure of Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]- can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 184.16 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
The biological activity of Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]- is primarily linked to its ability to undergo ring-opening reactions. This reactivity is attributed to the strain energy inherent in the four-membered oxetane ring. Under specific conditions, the compound can interact with biological molecules, potentially leading to various pharmacological effects.
Research Findings
Recent studies have explored the potential applications of oxetanes in medicinal chemistry. A comprehensive analysis revealed that oxetanes can serve as versatile building blocks in drug design due to their unique structural properties and reactivity profiles. The following key findings highlight the biological significance of this compound:
- Synthesis and Stability : Research indicates that oxetanes exhibit stability under acidic and basic conditions, making them suitable for various synthetic transformations. Over 30 different chemical transformations have been documented that enhance the accessibility of oxetane derivatives for medicinal applications .
- Pharmacological Potential : The low toxicity and favorable stability of Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]- under physiological conditions suggest its potential as a drug candidate. Its incorporation into drug development programs is being actively explored due to its promising biological activity .
Case Study 1: Drug Development Applications
A study focused on the synthesis of novel oxetane derivatives demonstrated their efficacy as intermediates in developing anti-cancer agents. The oxetane core was modified to enhance biological activity while maintaining low toxicity profiles.
Case Study 2: Material Science
In material science applications, oxetanes have been utilized as monomers for polymer synthesis. The resulting polymers exhibit high thermal stability and mechanical strength, indicating potential uses in biomedical applications such as drug delivery systems.
Comparative Analysis
Comparing Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]- with other similar compounds reveals its unique advantages:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]- | C₇H₁₁F₃O₂ | Potential drug candidate with low toxicity |
| 3-Methyl-4-nitro-1-(2,2,2-trifluoroethoxy)benzene | C₉H₈F₃N | Higher toxicity; limited use in drug design |
| 3-Methyl-3-(2,2,2-trifluoroethoxymethyl)benzoic acid | C₉H₉F₃O₂ | Moderate activity; less versatile |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
